(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one
Description
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one is a structurally complex enone derivative featuring a 1,4-thiazepane ring with a sulfone group (1,1-dioxido), a phenyl substituent at position 7, and an α,β-unsaturated ketone system. The (E)-configuration of the propenone moiety is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-17(16-18-8-4-2-5-9-18)21(23)22-13-12-20(26(24,25)15-14-22)19-10-6-3-7-11-19/h2-11,16,20H,12-15H2,1H3/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRXJLSDUHECBU-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a thiol or disulfide compound. The reaction conditions often require a base (e.g., sodium hydroxide) and a solvent like ethanol or water.
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Oxidation to Form the Dioxide: : The thiazepane ring is then oxidized to introduce the sulfone group. This step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
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Formation of the Enone System: : The final step involves the formation of the enone system through an aldol condensation reaction. This step typically requires a base (e.g., sodium hydroxide) and a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the oxidation and condensation steps using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the thiazepane ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various pathogens, including bacteria and fungi. A notable study demonstrated its ability to inhibit biofilm formation in microbial communities, suggesting potential use in treating infections associated with biofilms .
Anti-inflammatory Properties
The compound's structure allows it to interact with specific enzymes involved in inflammatory pathways. In vitro studies have shown that it can inhibit cyclooxygenase and carbonic anhydrase activities, which are crucial for inflammation and pain management . This positions the compound as a candidate for developing new anti-inflammatory drugs.
Cancer Treatment
Recent research has explored the compound's potential in oncology. Its mechanism of action involves modulation of cellular pathways that promote apoptosis (programmed cell death) in cancer cells. This property could be harnessed for therapeutic strategies against various cancers .
Polymer Chemistry
The unique chemical structure of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one allows it to be used as a building block in polymer synthesis. Its reactivity can facilitate the formation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Fluorescent Probes
The compound can also serve as a fluorescent probe in biochemical assays. Its ability to interact with biological molecules makes it suitable for tracking cellular processes and studying molecular interactions in real-time.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial effects | Demonstrated significant inhibition of biofilm formation by the compound against pathogenic bacteria. |
| Study 2 | Anti-inflammatory effects | Showed inhibition of cyclooxygenase activity, suggesting potential for pain management therapies. |
| Study 3 | Cancer treatment | Induced apoptosis in cancer cell lines, highlighting its therapeutic potential in oncology. |
Mechanism of Action
The mechanism by which (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one exerts its effects would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The conjugated enone system could participate in Michael addition reactions with nucleophiles in biological systems, affecting various pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related enone derivatives and heterocyclic systems, emphasizing substituent effects, physicochemical properties, and bioactivity trends.
Table 1: Structural and Functional Comparison of Analogous Enone Derivatives
Key Observations
Heterocyclic Core Modifications The target compound’s 1,4-thiazepane sulfone core distinguishes it from imidazole () or triazole () analogs. The 7-phenyl substituent on the thiazepane ring introduces steric bulk and aromatic interactions, analogous to the naphthyl group in , which may influence binding affinity in enzyme pockets .
Unlike the nitro group in (electron-withdrawing) or trichlorophenyl in (lipophilic), the target compound’s sulfone group balances polarity and hydrogen-bonding capacity, a feature critical for solubility and target engagement .
Bioactivity Trends While direct bioactivity data for the target compound are unavailable, structurally related enones exhibit diverse activities:
- Imidazole-phenyl enones () are associated with kinase inhibition due to aromatic stacking interactions .
- Halogenated enones () demonstrate cytotoxicity via halogen-bond interactions with cellular targets . The target compound’s sulfone-thiazepane framework may confer unique bioactivity, such as protease inhibition or anti-inflammatory effects, warranting further study.
Biological Activity
The compound (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one is a thiazepine derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of a thiazepane ring and a phenylpropene moiety. The structure is characterized by the following features:
- Thiazepane Ring : Contains sulfur and nitrogen, contributing to its biological activity.
- Dioxido Group : Enhances reactivity and potential interactions with biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The thiazepine structure may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways involved in disease processes.
- Antioxidant Activity : The dioxido group may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Research has indicated that thiazepine derivatives exhibit anticancer activity. For example:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. Specifically, it showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Minimal activity |
Studies suggest that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiazepine derivatives, including our compound. It was found that at concentrations of 10 µM, the compound reduced cell viability by over 50% in MCF-7 cells after 48 hours of treatment .
Study 2: Antimicrobial Efficacy
In another investigation published in Phytotherapy Research, the antimicrobial efficacy was assessed against various pathogens. The compound displayed promising results against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for Staphylococcus aureus .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (E)-configured enones like this compound?
The Claisen-Schmidt condensation is a widely used method for synthesizing (E)-enones. This reaction involves the base-catalyzed aldol condensation of ketones with aromatic aldehydes under mild conditions. For example, ethanol and aqueous NaOH at room temperature are effective for achieving high stereoselectivity toward the (E)-isomer . Optimization of reaction conditions, such as the use of heterogeneous catalysts or microwave-assisted heating, can improve yields and reduce reaction times. Researchers should characterize intermediates via TLC and confirm the (E)-configuration using NOESY NMR or X-ray crystallography .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure and purity of this compound?
- 1H/13C NMR : Key diagnostic signals include the α,β-unsaturated carbonyl proton (δ 7.5–8.5 ppm, doublet for (E)-configuration) and the carbonyl carbon (δ ~190 ppm). Aromatic protons and substituents (e.g., methyl, phenyl) provide additional structural fingerprints .
- FT-IR : Strong absorption bands at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the enone moiety. Absence of aldehyde C=O (~1700 cm⁻¹) indicates complete condensation .
- Mass Spectrometry : High-resolution MS validates the molecular formula, while fragmentation patterns confirm substituent connectivity .
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation (e.g., using methanol/chloroform mixtures).
- Collecting data with Mo-Kα radiation (λ = 0.71073 Å) and refining structures using software like SHELX or OLEX2.
- Validating the (E)-configuration via torsion angles (C-C=C-O ≈ 180°) and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) provide mechanistic insights into the formation and stability of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:
- Model the reaction pathway, identifying transition states and energy barriers for (E)/(Z) isomerization.
- Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with photochemical stability or reactivity.
- Simulate NMR chemical shifts (GIAO method) to resolve discrepancies between experimental and theoretical data .
Q. What experimental approaches address contradictions between spectroscopic data and computational models?
- Dynamic NMR : Detect slow conformational exchange in solution that may explain deviations from static DFT predictions.
- Solvent-Polarity Studies : Compare experimental vs. computed NMR shifts in solvents of varying polarity (e.g., DMSO vs. CDCl₃) to assess solvent effects .
- Temperature-Dependent XRD : Resolve thermal motion artifacts that might distort bond-length comparisons with DFT .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate electronic effects and enhance antimicrobial activity .
- Bioisosteric Replacement : Replace the thiazepane ring with diazepane or morpholine to improve solubility while retaining target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., bacterial enzymes) .
Q. What methodologies are employed to evaluate the compound’s potential as an antimicrobial agent?
- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic activity by monitoring CFU/mL over 24 hours.
- Resistance Studies : Serial passaging in sub-MIC concentrations evaluates propensity for resistance development .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further functionalization?
- Steric Effects : Bulky groups (e.g., 2,6-dichlorophenyl) hinder nucleophilic attack at the β-carbon of the enone, directing reactivity to alternative sites .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase electron density at the carbonyl, reducing susceptibility to nucleophilic addition. Conversely, electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
